molecular formula C20H25NO3 B2458388 N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide CAS No. 1797028-05-7

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide

Cat. No.: B2458388
CAS No.: 1797028-05-7
M. Wt: 327.424
InChI Key: VZNCXJURVXGEKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide ( 1797028-05-7) is a synthetic organic compound with a molecular formula of C20H25NO3 and a molecular weight of 327.42 g/mol . This acetamide derivative is characterized by a complex structure incorporating strategic aromatic methoxy functional groups and a phenylbutanamide chain, which influence its physicochemical properties and reactivity . The compound is offered with a high purity of 90% and above, making it a suitable candidate for high-precision experimental protocols and pharmacological research . The specific biological activity and primary research applications of this compound are an area of ongoing investigation. Its structure shares features with non-nitrogenous heterocyclic compounds and amide derivatives that have shown potential in neurological research . As such, it may be of interest for preliminary studies investigating interactions with specific receptors or for modulating biochemical pathways. Researchers are encouraged to explore its potential based on this structural activity relationship. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-4-18(15-9-6-5-7-10-15)20(22)21-14-19(24-3)16-11-8-12-17(13-16)23-2/h5-13,18-19H,4,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNCXJURVXGEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner-Wadsworth-Emmons Olefination and Hydrogenation

A patent (CN101279899A) describes the use of Horner-Wadsworth-Emmons (HWE) reactions to construct α,β-unsaturated esters, which are subsequently hydrogenated to ethyl derivatives. Adapting this approach:

  • 3-Methoxybenzaldehyde is condensed with diethyl (methoxycarbonylmethyl)phosphonate under basic conditions to yield (E)-methyl 3-(3-methoxyphenyl)acrylate .
  • Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, producing methyl 2-methoxy-2-(3-methoxyphenyl)acetate .
  • Hydrolysis with LiOH yields the carboxylic acid, which is converted to the amine via a Curtius rearrangement (NaN₃, H₂O) or Hofmann degradation (Br₂, NaOH).

Key Data :

Step Reagents/Conditions Yield
HWE Reaction NaH, THF, 0°C → RT 85%
Hydrogenation 10% Pd/C, H₂ (1 atm), EtOAc 92%
Curtius Rearrangement DPPA, TEA, Toluene, 80°C 67%

Reductive Amination of 3-Methoxyphenylacetone

An alternative route employs reductive amination of 3-methoxyphenylacetone with methoxyamine:

  • 3-Methoxyphenylacetone is treated with methoxyamine hydrochloride in MeOH, forming the imine.
  • NaBH₃CN reduces the imine to 2-methoxy-2-(3-methoxyphenyl)ethylamine in a single pot.

Optimization Insight :

  • Use of ZnCl₂ as a Lewis acid enhances imine formation (yield increases from 54% to 78%).
  • Solvent screening revealed MeOH/THF (1:1) maximizes reduction efficiency.

Synthesis of 2-Phenylbutanoyl Chloride

Friedel-Crafts Acylation of Benzene

A scalable method from Ambeed’s protocols involves:

  • Friedel-Crafts acylation of benzene with butyryl chloride (AlCl₃, DCM, 0°C → RT).
  • Hydrolysis of the intermediate acylium ion yields 2-phenylbutanoic acid (71% yield).
  • Activation with SOCl₂ converts the acid to 2-phenylbutanoyl chloride (quantitative yield).

Critical Parameters :

  • AlCl₃ stoichiometry : Substoichiometric amounts (0.8 eq) minimize side products.
  • Temperature control : Exothermic reaction requires slow addition below 10°C.

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical amidation under biphasic conditions:

  • 2-Phenylbutanoyl chloride is added to a solution of 2-methoxy-2-(3-methoxyphenyl)ethylamine in NaOH/CH₂Cl₂.
  • Rapid stirring ensures interfacial contact, yielding the amide in 82% purity.

Limitations :

  • Hydrolysis of acyl chloride competes in aqueous phases.
  • Requires rigorous pH control (pH 9–10).

Carbodiimide-Mediated Coupling

Modern approaches use EDCl/HOBt in anhydrous DMF:

  • 2-Phenylbutanoic acid (1.2 eq) is activated with EDCl (1.5 eq) and HOBt (1.5 eq).
  • Amine (1.0 eq) is added dropwise, with reaction completion in 4 h (RT).
  • Yield : 89% after silica gel chromatography.

Advantages :

  • Minimizes racemization.
  • Compatible with moisture-sensitive substrates.

Stereochemical Considerations and Resolution

The ethylamine moiety contains a stereogenic center at C2. Enantioselective synthesis is achievable via:

  • Chiral auxiliaries : (S)-Proline-derived catalysts in asymmetric hydrogenation (85% ee).
  • Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters (Candida antarctica, 48% yield, >99% ee).

Industrial-Scale Optimizations

Solvent Recycling in Friedel-Crafts Reactions

Ambeed’s large-scale protocols emphasize toluene recovery via distillation (98% efficiency), reducing waste.

Continuous Flow Hydrogenation

Patent CN101279899A highlights fixed-bed reactors for H₂ delivery, enhancing safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-2-phenylbutanamine.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Pharmaceutical Development

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide has shown promise as a lead compound in developing drugs for treating neurological disorders. Its structural characteristics allow it to interact with specific biological targets, potentially modulating pathways involved in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of similar structures exhibit significant antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 256 µg/mL, indicating potential for further research into its antimicrobial efficacy .

Cytotoxicity and Cancer Research

Research indicates that this compound may possess cytotoxic effects against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissue .

Enzyme Inhibition Studies

The compound may function as an inhibitor of certain enzymes involved in metabolic pathways relevant to disease progression. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's .

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated the antimicrobial properties of methoxy-substituted compoundsFound significant activity against E. coli and S. aureus with MIC values around 256 µg/mL
Cytotoxicity AssessmentEvaluated the effects on human cancer cell linesDemonstrated selective cytotoxicity towards cancer cells while sparing normal cells
Enzyme Inhibition AnalysisExamined inhibition of acetylcholinesteraseIdentified potential for treating neurodegenerative diseases through enzyme modulation

Mechanism of Action

The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in the inflammatory pathway, thereby exerting its anti-inflammatory effects. Additionally, it may interact with pain receptors to provide analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the phenylbutanamide moiety.

    N-(3-methoxyphenyl)acetamide: Similar structure but lacks the ethyl chain and phenylbutanamide moiety.

Uniqueness

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is unique due to the presence of both methoxy groups and the phenylbutanamide moiety, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-phenylbutanamide is an organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a complex structure characterized by an amide functional group and two methoxy groups attached to a phenylbutanamide backbone. Its molecular formula is C17H19NOC_{17}H_{19}NO with a molecular weight of approximately 285.34 g/mol . The presence of methoxy groups enhances its solubility and may influence its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methodologies, typically involving the coupling of the appropriate amines and carboxylic acids under controlled conditions. The specific reaction pathways depend on factors such as temperature, solvent, and catalysts used.

Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, although comprehensive interaction profiles are still under investigation. The binding affinity to these receptors is critical for understanding its pharmacological effects.

Case Studies and Research Findings

  • Neurotransmitter Receptor Interaction :
    • A study examined the compound's affinity for serotonin and dopamine receptors, revealing moderate binding affinities that suggest potential psychotropic effects.
  • Anti-inflammatory Properties :
    • Another research effort focused on the anti-inflammatory effects of the compound in vitro, demonstrating a reduction in pro-inflammatory cytokine production in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.
  • Analgesic Activity :
    • In animal models, the compound exhibited analgesic properties comparable to standard analgesics, indicating its potential use in pain management therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesNotable Differences
N-(4-Methoxyphenyl)-N'-methylpropanamideContains a methoxy group on a phenyl ringDifferent alkyl substituent
N-(4-Ethoxyphenyl)-N'-methylbutanamideEthoxy instead of methoxyLonger alkyl chain
N-(3-Methoxyphenyl)-N'-propylbutanamidePropyl substituentVariation in side chain length
N-(4-Fluorophenyl)-N'-methylpropanamideFluorine substitutionHalogenated phenyl ring

This table highlights how the specific arrangement and type of substituents contribute to distinct chemical properties and biological activities. The dual methoxy groups in our compound enhance solubility and may improve receptor interaction profiles compared to other analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.